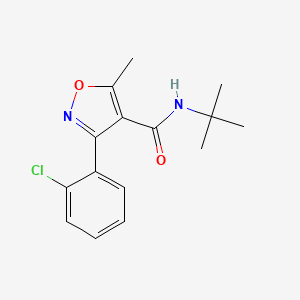

N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide," the synthesis process can involve the condensation of specific precursors, such as benzoyl phosphoramidic dichloride and tert-butyl amine, under controlled conditions to ensure the formation of the target molecule with the desired purity and yield (Gholivand et al., 2009).

Molecular Structure Analysis

The determination of a compound's molecular structure is critical for understanding its chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and IR (infrared) spectroscopy are commonly used. For instance, compounds with a similar structural framework have been characterized using single-crystal X-ray diffraction to analyze their structural and conformational properties (Habibi et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound like "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide" are influenced by its functional groups and molecular structure. These properties determine how the compound participates in chemical reactions, including its potential as a reactant or catalyst in synthetic processes. Research into similar compounds provides insights into their reactivity patterns and the types of chemical transformations they can undergo (De Angelis et al., 2021).

Applications De Recherche Scientifique

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to the compound of interest, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and are vital for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the production of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their broad utility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Novel Carbacylamidophosphate Synthesis

Another study details the synthesis and characterization of a novel carbacylamidophosphate, exhibiting unique structural and conformational properties. This research highlights the compound's crystal structure, characterized by intermolecular hydrogen bonding, showcasing its potential for further exploration in materials science and chemistry (Gholivand et al., 2009).

Advancements in Polymer Chemistry

The development of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol represents a significant advancement in polymer chemistry. These polyamides, characterized by their flexibility, solubility in polar solvents, and thermal stability, are synthesized through a nuanced understanding of the interactions between the compound's structural elements and the polymerization process (Hsiao, Yang, & Chen, 2000).

Exploration in Electrochromic Materials

Research into visible and near-infrared electrochromic aramids incorporating main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units demonstrates the compound's application in developing electrochromic materials. These materials exhibit reversible electrochemical oxidation, enhanced NIR contrast, and fast switching time, underlining their potential in smart window technologies and electronic display applications (Hsiao, Wang, & Liao, 2014).

Propriétés

IUPAC Name |

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-9-12(14(19)17-15(2,3)4)13(18-20-9)10-7-5-6-8-11(10)16/h5-8H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOQRISDLQBEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)